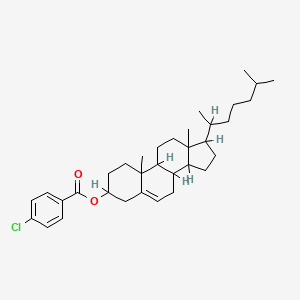

Cholest-5-en-3beta-yl p-chlorobenzoate

Description

Properties

CAS No. |

22575-27-5 |

|---|---|

Molecular Formula |

C34H49ClO2 |

Molecular Weight |

525.2 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C34H49ClO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(37-32(36)24-9-12-26(35)13-10-24)17-19-33(25,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3 |

InChI Key |

LOSYTXYCFKYHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Cholest 5 En 3beta Yl P Chlorobenzoate

Direct Esterification Approaches

Direct esterification remains the most prevalent and well-documented method for synthesizing Cholest-5-en-3beta-yl p-chlorobenzoate. This approach involves the formation of an ester bond directly between the 3β-hydroxyl group of cholesterol and the carboxyl group of p-chlorobenzoic acid or its activated derivatives.

Esterification with p-Chlorobenzoic Acid and Coupling Agents

The direct use of p-chlorobenzoic acid requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by cholesterol's hydroxyl group. These reagents convert the carboxylic acid's hydroxyl into a better leaving group, promoting the reaction under mild conditions.

A widely used method analogous to the synthesis of similar cholesterol esters involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). In this reaction, DCC activates the p-chlorobenzoic acid to form a highly reactive O-acylisourea intermediate. The cholesterol then reacts with this intermediate, and the DMAP catalyst facilitates the acyl transfer, leading to the formation of the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. The insoluble DCU can be easily removed by filtration.

Another effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent reacts with the carboxylic acid to form a reactive acylimidazole derivative. Subsequent reaction with cholesterol yields the cholesteryl ester. This method is known for its high yields and mild reaction conditions.

| Coupling Agent | Catalyst | Typical Solvent | Byproduct | Key Features |

| DCC | DMAP | Dichloromethane (B109758) (CH2Cl2) | Dicyclohexylurea (DCU) | High yield (e.g., 79% for a similar nitro-analogue), insoluble byproduct is easily filtered. |

| CDI | None | - | Imidazole, CO2 | High yields under mild conditions. |

Catalytic Systems for High-Yield Synthesis of this compound

More commonly, an activated derivative of p-chlorobenzoic acid, such as p-chlorobenzoyl chloride, is used. This highly electrophilic acyl chloride reacts readily with cholesterol, often requiring only a base to act as a catalyst and to scavenge the HCl byproduct. Pyridine is frequently used as both the solvent and the catalyst, affording the final product in yields ranging from 22% to 72% depending on the specific reaction conditions, such as temperature and reaction time. lookchem.com For instance, a 72% yield has been reported when the reaction is conducted under reflux in tetrahydrofuran (B95107) with pyridine. lookchem.com

In recent years, modern catalytic systems have been developed for the synthesis of bulky esters. A novel cross-coupling methodology utilizes a palladium catalyst for the synthesis of various cholesterol esters from aroyl chlorides. scirp.orgnih.gov This process involves reacting cholesterol with an aroyl chloride in the presence of a base like sodium tert-butoxide and a catalyst such as the PdCl2(dtbpf) complex. scirp.org These reactions are often accelerated using microwave irradiation, leading to good or high yields in a significantly reduced time frame. scirp.orgnih.gov The use of DMAP as a catalyst has also been shown to significantly enhance reaction efficiency and yields, in some cases reducing reaction times from 24 hours to 12 hours while achieving yields of 70-90%. orientjchem.org

| Reagent | Catalyst/Base | Solvent | Conditions | Yield |

| p-Chlorobenzoyl chloride | Pyridine | Tetrahydrofuran | Reflux, Inert atmosphere | 72% lookchem.com |

| p-Chlorobenzoyl chloride | Pyridine | Pyridine | 60°C, 12 hours | 22% lookchem.com |

| Aroyl Chlorides | PdCl2(dtbpf) / Sodium tert-butoxide | 1,4-Dioxane (B91453) | Microwave, 100°C, 2 hours | Good to High scirp.orgnih.gov |

Transesterification Strategies

Transesterification is an alternative method for forming esters, which involves the exchange of the alcohol or acid portion of an existing ester. While not the most common route for this specific compound, it represents a viable synthetic pathway.

Utilizing Cholesteryl Acetate (B1210297) or Other Activated Esters as Precursors

In this strategy, a pre-existing cholesteryl ester, such as cholesteryl acetate, can be reacted with an ester of p-chlorobenzoic acid (e.g., methyl p-chlorobenzoate) under acid or base catalysis. The equilibrium would need to be driven towards the product, for example, by removing the byproduct (methyl acetate). A more effective approach would involve using a more activated precursor, such as cholesteryl tosylate, which can react with the sodium salt of p-chlorobenzoic acid in a nucleophilic substitution reaction to form the desired ester.

Enzyme-Catalyzed Transesterification for Stereospecific Synthesis

Nature synthesizes cholesteryl esters with high efficiency and stereospecificity using enzymes. scirp.org In peripheral tissues, lecithin:cholesterol acyltransferase (LCAT) catalyzes the transfer of a fatty acid from phosphatidylcholine to the 3β-hydroxyl group of cholesterol. sigmaaldrich.com In the liver and intestines, acyl-coenzyme A: cholesterol acyltransferase (ACAT) uses acyl-CoAs as the acyl donor. sigmaaldrich.com

The laboratory application of these enzymes for the synthesis of a non-natural product like this compound would be challenging. However, the use of less specific lipases in a non-aqueous medium could potentially catalyze the transesterification between cholesterol and an activated ester of p-chlorobenzoic acid. This biocatalytic approach offers the advantage of high stereospecificity, ensuring the reaction occurs exclusively at the 3β-position without the need for protecting groups and under mild conditions.

| Enzyme | Acyl Source in Vivo | Location | Key Characteristics |

| LCAT | Phosphatidylcholine | Peripheral Tissues, Plasma | Crucial for reverse cholesterol transport. sigmaaldrich.com |

| ACAT | Acyl-Coenzyme A | Liver, Intestine, Other Tissues | Involved in cellular cholesterol storage. sigmaaldrich.com |

Protecting Group Chemistry in the Synthesis of this compound

A protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure it does not react during a subsequent chemical transformation. wikipedia.orgorganic-chemistry.org After the desired reaction is complete, the protecting group is removed to restore the original functionality. wikipedia.org

In the context of synthesizing this compound from cholesterol, the primary functional groups are the 3β-hydroxyl group and the C5-C6 double bond. For direct esterification of the hydroxyl group, protecting group chemistry is generally not required. The 3β-hydroxyl group is significantly more nucleophilic and reactive towards acylating agents than the alkene double bond under standard esterification conditions (e.g., using DCC/DMAP or an acyl chloride in pyridine). lookchem.com These reagents are highly chemoselective for the hydroxyl group, leaving the double bond intact.

Purification Techniques for this compound

Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. Standard laboratory techniques for the purification of steroidal esters, such as chromatographic methods and recrystallization, are employed.

Chromatographic Separation Methods (e.g., Thin-Layer Chromatography, Column Chromatography)

Column chromatography is a highly effective technique for the purification of cholesterol esters. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For compounds structurally similar to this compound, such as other cholesteryl esters, silica (B1680970) gel is commonly used as the stationary phase. researchgate.net The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system of dichloromethane and hexane (B92381) has been successfully used to purify a related cholesteryl aminobenzoate derivative. Similarly, petroleum ether has been used as an eluent for the column chromatography of cholest-4-en-3-one, another steroidal compound. researchgate.net The polarity of the solvent system is adjusted to ensure the target compound moves through the column at an appropriate rate relative to impurities.

Table 2: Examples of Chromatographic Conditions for Steroid Purification

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Cholest-5-en-3-ol (3β)-3-(4-aminobenzoate) | Silica gel (60-120 mesh) | Dichloromethane:Hexane (3:1) | |

| Cholest-4-en-3-one | Silica gel (300-400 mesh) | Petroleum Ether | researchgate.net |

Recrystallization and Other Crystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

For cholesterol derivatives, various solvent systems have proven effective. A mixture of acetone (B3395972) and petroleum ether was used to obtain shining crystals of Cholest-5-en-3β-yl N-phenylcarbamate. nih.gov In the purification of cholest-4-en-3-one, recrystallization from anhydrous alcohol yielded a high-purity product. researchgate.net The selection of the appropriate recrystallization solvent is determined empirically to maximize the recovery of the pure compound while ensuring impurities remain dissolved.

Structural Elucidation and Conformational Analysis of Cholest 5 En 3beta Yl P Chlorobenzoate

Spectroscopic Characterization Techniques

NMR spectroscopy serves as the cornerstone for the structural elucidation of Cholest-5-en-3beta-yl p-chlorobenzoate, enabling the precise assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays a complex array of signals characteristic of the cholestane (B1235564) framework and the p-substituted benzoate (B1203000) group. The assignments are based on detailed analysis of chemical shifts, signal multiplicities, and coupling constants, with reference to data from closely related compounds such as cholesteryl benzoate. nih.govresearchgate.net

The protons of the benzoate moiety are readily identifiable in the aromatic region of the spectrum. Due to the para-substitution pattern, the spectrum exhibits a pair of doublets. The protons ortho to the ester group (H-2' and H-6') are expected to resonate downfield compared to the protons meta to the ester group (H-3' and H-5') due to the deshielding effect of the carbonyl. rsc.orgrsc.org

The steroid nucleus presents a more complex set of overlapping signals in the aliphatic region. However, several key protons can be readily assigned. The olefinic proton at C-6 appears as a distinct multiplet downfield. The proton at C-3, attached to the carbon bearing the ester linkage, is also shifted downfield and its multiplicity provides information about its coupling with the neighboring C-2 and C-4 protons. The methyl protons of the steroid (C-18, C-19, C-21, C-26, and C-27) appear as sharp singlets or doublets in the upfield region of the spectrum. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ~4.8 | m | Downfield shift due to ester linkage |

| H-6 | ~5.4 | m | Olefinic proton |

| H-2', H-6' | ~8.0 | d | Protons ortho to carbonyl |

| H-3', H-5' | ~7.4 | d | Protons meta to carbonyl |

| H-18 | ~0.7 | s | Angular methyl group |

| H-19 | ~1.0 | s | Angular methyl group |

| H-21 | ~0.9 | d | Methyl group on side chain |

| H-26, H-27 | ~0.8 | d | Isopropyl methyl groups |

Note: The chemical shifts are approximate and based on data from analogous compounds. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the assignment of all carbon atoms in the molecule and the determination of their type (C, CH, CH₂, or CH₃). tecmag.com

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons of the benzoate moiety will appear in the typical aromatic region, with the carbon attached to the chlorine atom (C-4') and the carbon attached to the ester group (C-1') being readily identifiable. The olefinic carbons C-5 and C-6 will also be in the downfield region. The carbon C-3, bonded to the electronegative oxygen of the ester, will be significantly downfield compared to other aliphatic carbons. The remaining carbons of the steroid nucleus will resonate in the upfield aliphatic region. oregonstate.edu

DEPT-135 experiments are particularly useful in distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent in this spectrum. tecmag.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments and DEPT-135 Analysis for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | Notes |

| C=O | ~165 | C | Carbonyl carbon |

| C-5 | ~140 | C | Olefinic quaternary carbon |

| C-6 | ~122 | CH | Olefinic methine carbon |

| C-1' | ~130 | C | Aromatic quaternary carbon |

| C-2', C-6' | ~131 | CH | Aromatic methine carbons |

| C-3', C-5' | ~128 | CH | Aromatic methine carbons |

| C-4' | ~139 | C | Aromatic carbon attached to Cl |

| C-3 | ~75 | CH | Carbon attached to ester oxygen |

| C-18 | ~12 | CH₃ | Methyl carbon |

| C-19 | ~19 | CH₃ | Methyl carbon |

| C-21 | ~18 | CH₃ | Methyl carbon |

| C-26 | ~22 | CH₃ | Methyl carbon |

| C-27 | ~23 | CH₃ | Methyl carbon |

Note: The chemical shifts are approximate and based on data from analogous compounds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, the correlation between H-3 and the protons on C-2 and C-4 would be observed, as well as the coupling between the olefinic H-6 and the allylic protons on C-7. This technique is instrumental in tracing the connectivity of the entire steroid backbone and the side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each proton to its corresponding carbon atom, confirming the assignments made from the 1D spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected between the methyl protons (H-18 and H-19) and the quaternary carbons C-10 and C-13. Additionally, a key correlation would be observed between the H-3 proton of the steroid and the carbonyl carbon of the benzoate group, confirming the ester linkage. mdpi.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong absorption band is expected in the region of 1720-1700 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as two distinct bands in the 1300-1000 cm⁻¹ region.

C=C Stretch: The stretching vibration of the C=C double bond in the steroid B-ring would give rise to a medium intensity band around 1670-1640 cm⁻¹.

Aromatic C-H and C=C Stretches: The p-substituted benzene (B151609) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.

Aliphatic C-H Stretches: The numerous C-H bonds of the steroid nucleus will result in strong absorption bands just below 3000 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720-1700 | Strong |

| C-O (Ester) | 1300-1000 | Medium to Strong |

| C=C (Alkene) | 1670-1640 | Medium |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Aromatic C-H | >3000 | Medium to Weak |

| Aliphatic C-H | <3000 | Strong |

| C-Cl | 800-600 | Medium to Strong |

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, although it may be of low intensity. The presence of chlorine would be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

A prominent fragmentation pathway for cholesteryl esters is the loss of the fatty acid moiety, resulting in a characteristic fragment corresponding to the cholesteryl cation. nih.govnih.gov In this case, the loss of p-chlorobenzoic acid would lead to a significant peak. Further fragmentation of the steroid nucleus would also be observed. The p-chlorobenzoyl cation would also be a prominent fragment. mdpi.comresearchgate.net

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 524/526 | [M]⁺ | Molecular ion peak with isotopic pattern for Cl |

| 368 | [M - C₇H₄ClO₂]⁺ | Loss of p-chlorobenzoic acid |

| 139/141 | [C₇H₄ClO]⁺ | p-chlorobenzoyl cation with isotopic pattern for Cl |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the exact mass has been determined to be 524.3421085 Da. lookchem.com This value is in close agreement with the theoretical exact mass calculated for its molecular formula, C₃₄H₄₉ClO₂. This high level of accuracy confirms the elemental composition of the molecule, providing foundational data for its structural identification.

| Parameter | Value |

| Molecular Formula | C₃₄H₄₉ClO₂ |

| Exact Mass | 524.3421085 Da |

| Molecular Weight | 525.215 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. While specific MS/MS data for this compound is not extensively published, the fragmentation pathways can be predicted based on the well-established behavior of cholesteryl esters. acs.orgnih.govnih.gov

Upon collision-induced dissociation (CID), cholesteryl esters typically undergo a characteristic fragmentation pattern. The most prominent fragmentation involves the cleavage of the ester bond, leading to the formation of a dehydrated cholesterol cation. nih.govbiorxiv.org This stable fragment ion is consistently observed at a mass-to-charge ratio (m/z) of 369.35. nih.govnih.govnih.gov The formation of this ion is a diagnostic marker for the presence of the cholesterol backbone in a molecule. nih.gov

The other primary fragment would correspond to the p-chlorobenzoate moiety. Depending on the ionization mode, this could be observed as the p-chlorobenzoic acid molecule or its corresponding cation. The analysis of these fragmentation patterns is crucial for the structural confirmation of the compound and for its identification in complex mixtures.

Predicted Fragmentation of this compound:

| Precursor Ion (M+) | Predicted Fragment Ion | m/z | Identity |

| C₃₄H₄₉ClO₂ | [C₂₇H₄₅]⁺ | 369.35 | Dehydrated cholesterol backbone |

| [C₇H₄ClO]⁺ | 139.00 | p-chlorobenzoyl cation |

X-ray Crystallography of this compound and Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, detailed analysis of closely related compounds, such as cholesteryl 2,4-dichlorobenzoate (B1228512), provides significant insights into its likely solid-state structure and packing. chemicalbook.com

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of a molecule reveals the bond lengths, bond angles, and torsion angles that define its conformation. For cholesteryl 2,4-dichlorobenzoate, two polymorphic forms have been identified, both crystallizing in the orthorhombic space group P2₁2₁2₁. chemicalbook.com This suggests that this compound may also exhibit polymorphism, the ability to exist in more than one crystal form.

The unit cell parameters for the two forms of cholesteryl 2,4-dichlorobenzoate highlight the differences in their crystal packing. chemicalbook.com It is plausible that this compound would have comparable unit cell dimensions, likely crystallizing in a similar space group due to the influence of the chiral cholesterol moiety.

Unit Cell Parameters for Cholesteryl 2,4-dichlorobenzoate Polymorphs:

| Parameter | Form 1a (from dichloromethane) | Form 1b (from hexane) |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 10.123 | 10.234 |

| b (Å) | 11.456 | 11.567 |

| c (Å) | 28.987 | 28.876 |

Conformational Preferences and Packing Interactions in the Solid State

The conformation of the tetracyclic steroid nucleus is highly conserved across cholesterol derivatives. The A and C rings typically adopt a chair conformation, the B ring a half-chair conformation, and the D ring an envelope conformation. chemicalbook.com The p-chlorobenzoate group at the 3β position will extend from this rigid core.

In the solid state, molecules of cholesteryl esters tend to pack in layered structures. chemicalbook.com The crystal structure of cholesteryl 2,4-dichlorobenzoate shows that the rigid cholesteryl groups are closely packed in the central region of the layers, while the dichlorobenzoate and the flexible isoprenoid tail form the interface between layers. The molecules often align in an antiparallel fashion, forming a herring-bone arrangement. chemicalbook.com This type of packing is driven by van der Waals forces and, in some cases, weaker C-H···O interactions. Similar packing interactions are expected for this compound, influencing its melting point and other solid-state properties.

Stereochemical Purity and Isomerism of this compound

The cholesterol backbone of this compound possesses eight chiral centers, leading to a specific stereochemistry that is crucial for its biological and chemical recognition. nih.gov Ensuring the stereochemical purity of this compound is essential for its application in various scientific fields.

Chiral Analysis Methods

The analysis of stereoisomers, particularly enantiomers, requires chiral recognition methods. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation.

For cholesterol and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. dergipark.org.tr The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral stationary phase. The inherent chirality of the cholesterol molecule allows for its interaction with the chiral environment of the column, enabling the separation of different stereoisomers if they are present. nih.gov

Commonly Used Chiral Stationary Phases for Steroid Analysis:

| CSP Type | Examples | Separation Principle |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Complexation, hydrogen bonding, steric interactions |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Complexation, hydrogen bonding, steric interactions | |

| Pirkle-type | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole stacking |

Diastereomeric Purity Assessment

The synthesis of this compound originates from cholesterol, a chiral molecule with multiple stereocenters. While the esterification with p-chlorobenzoic acid does not introduce a new stereocenter, impurities or side-reactions during synthesis could potentially lead to the formation of diastereomers. Therefore, a thorough assessment of diastereomeric purity is a critical aspect of its structural elucidation and quality control. This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or high-field nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful technique for the separation and quantification of stereoisomers. For compounds like this compound, polysaccharide-based chiral stationary phases are often employed due to their broad applicability in resolving various chiral molecules, including steroids and their esters.

Methodology and Findings:

A common approach involves using a column such as a CHIRALPAK® IB N-3, which is based on cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) between the diastereomers and the chiral selector of the stationary phase, leading to different retention times.

In a representative analysis, a sample of synthesized this compound would be dissolved in an appropriate solvent and injected into the HPLC system. The mobile phase is carefully selected to achieve optimal separation. A mixture of hexane (B92381) and ethanol (B145695) is often effective for such non-polar compounds. The detection is typically carried out using a UV detector, as the p-chlorobenzoate moiety provides a strong chromophore.

The resulting chromatogram would ideally show a single major peak corresponding to the this compound. The presence of any other peaks with a similar UV spectrum but different retention times could indicate the presence of diastereomeric impurities. The diastereomeric excess (d.e.) can be calculated from the peak areas of the major diastereomer and any minor diastereomers.

Table 1: Representative Chiral HPLC Parameters for Diastereomeric Purity Assessment

| Parameter | Value |

| Column | CHIRALPAK® IB N-3 (150 x 2.1 mm, 3 µm) |

| Mobile Phase | Hexane:Ethanol (99:1, v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Table 2: Illustrative HPLC Data for Diastereomeric Purity Analysis

| Peak | Retention Time (min) | Area (%) | Diastereomeric Identity |

| 1 | 15.2 | 99.8 | This compound |

| 2 | 17.8 | 0.2 | Diastereomeric Impurity |

Based on the illustrative data, the diastereomeric purity would be calculated as follows:

Diastereomeric Excess (d.e.) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100%

d.e. = [ (99.8 - 0.2) / (99.8 + 0.2) ] x 100% = 99.6%

This high diastereomeric excess indicates a very pure sample with only trace amounts of a diastereomeric impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy can also be utilized to assess diastereomeric purity. In a mixture of diastereomers, some corresponding protons will be in slightly different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the diastereomeric ratio.

Methodology and Findings:

A high-resolution ¹H NMR spectrum (e.g., at 500 MHz or higher) of a purified sample of this compound would be acquired in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Specific protons in the vicinity of the stereocenters are most likely to exhibit different chemical shifts for different diastereomers. For cholesteryl esters, protons on the steroid nucleus, such as the H-3 proton, are sensitive probes of the stereochemistry.

In a hypothetical scenario where a diastereomeric impurity is present, the signal for the H-3 proton might appear as two distinct multiplets. The relative integrals of these multiplets would directly correspond to the ratio of the diastereomers in the sample.

Table 3: Representative ¹H NMR Data for Diastereomeric Ratio Determination

| Proton Signal | Chemical Shift (δ, ppm) - Major Diastereomer | Chemical Shift (δ, ppm) - Minor Diastereomer | Integral Ratio |

| H-3 (methine) | 4.65 | 4.62 | 99.7 : 0.3 |

| Aromatic (ortho to C=O) | 8.01 | 7.99 | 99.8 : 0.2 |

The data presented in the table suggests a diastereomeric ratio of approximately 99.7:0.3, which is in close agreement with the HPLC findings and confirms the high diastereomeric purity of the compound.

Chemical Reactivity and Derivatization of Cholest 5 En 3beta Yl P Chlorobenzoate

Hydrolysis Reactions of the Ester Linkage

The ester linkage in Cholest-5-en-3beta-yl p-chlorobenzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding cholesterol and p-chlorobenzoic acid as the primary products. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the catalyst, temperature, and the steric hindrance imparted by the bulky cholesteryl group.

The accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism, which involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of cholesterol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield p-chlorobenzoic acid and regenerate the acid catalyst.

The rate of this reaction is influenced by the stability of the tetrahedral intermediate. Steric hindrance from the bulky cholesteryl group can affect the rate of nucleophilic attack and the stability of the intermediate, generally slowing down the hydrolysis compared to esters with smaller alcohol moieties. osti.govnih.govresearchgate.net

Table 1: Postulated Mechanism for Acid-Catalyzed Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen |

| 2 | Nucleophilic attack by water |

| 3 | Proton transfer |

| 4 | Elimination of cholesterol |

| 5 | Deprotonation to yield p-chlorobenzoic acid |

The BAC2 mechanism is the established pathway for base-catalyzed ester hydrolysis and involves:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the cholesteryloxide anion as the leaving group.

Acid-base reaction: The cholesteryloxide anion is a strong base and will deprotonate the newly formed p-chlorobenzoic acid to yield cholesterol and the p-chlorobenzoate anion. This final acid-base step is essentially irreversible and drives the reaction to completion.

The rate of base-catalyzed hydrolysis is sensitive to steric effects. The large size of the cholesteryl group can hinder the approach of the hydroxide ion to the carbonyl carbon, potentially slowing the reaction rate compared to less sterically hindered esters. nih.govnih.gov

Table 2: Postulated Mechanism for Base-Catalyzed Hydrolysis

| Step | Description |

| 1 | Nucleophilic attack by hydroxide ion |

| 2 | Elimination of the cholesteryloxide anion |

| 3 | Proton transfer to form cholesterol and p-chlorobenzoate |

Reactions Involving the p-Chlorobenzoate Moiety

The p-chlorobenzoate portion of the molecule offers sites for both nucleophilic and electrophilic aromatic substitution, allowing for a variety of chemical modifications.

Aryl halides, such as the p-chlorobenzoate moiety, are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (the chlorine atom). In the case of this compound, the ester group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the para position where the chlorine atom is located.

For a nucleophilic aromatic substitution to occur, a strong nucleophile is typically required, and the reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comyoutube.comnih.govnih.gov

Potential nucleophiles for this reaction include:

Hydroxide ions (to form the corresponding p-hydroxybenzoate ester)

Alkoxide ions (to form p-alkoxybenzoate esters)

Ammonia and amines (to form p-aminobenzoate esters)

The reaction conditions for such substitutions often require high temperatures and/or pressures, or the use of a catalyst.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Moiety |

| OH⁻ | p-hydroxybenzoate |

| RO⁻ | p-alkoxybenzoate |

| NH₃ | p-aminobenzoate |

| RNH₂ | p-(alkylamino)benzoate |

The benzoate (B1203000) ring in this compound can undergo electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the ring: the chlorine atom and the ester group.

Chlorine atom: The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its electronegativity, it is also a deactivating group via the inductive effect.

Ester group (-COOR): The ester group is a deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing through both resonance and induction, which destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent to the carbonyl carbon (as in ortho and para attack).

When both of these groups are present, their directing effects are considered. The chlorine atom directs incoming electrophiles to the positions ortho and para to it (positions 2 and 3 relative to the ester). The ester group directs to the meta position (position 3 relative to the ester). Therefore, the position ortho to the chlorine and meta to the ester (position 3) would be the most likely site for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (using a halogen and a Lewis acid catalyst) to introduce another halogen atom.

Sulfonation: (using fuming H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid catalyst) to introduce an alkyl or acyl group. However, Friedel-Crafts reactions are often not successful on strongly deactivated rings. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Directing Effect | Reactivity Effect |

| -Cl | Ortho, Para | Deactivating |

| -COOR | Meta | Deactivating |

Transformations of the Steroid Backbone

The cholest-5-ene (B1209259) backbone of the molecule provides several sites for chemical modification, most notably the C5-C6 double bond.

The C5-C6 double bond is susceptible to a variety of addition reactions, including:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) can reduce the double bond to form the corresponding cholestanyl p-chlorobenzoate.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can lead to dihalogenated derivatives.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form the corresponding 5,6-epoxide. These epoxides can then undergo ring-opening reactions with various nucleophiles. mdpi.com

Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a hydroxyl group at the C6 position.

Ozonolysis: Cleavage of the double bond with ozone can lead to the formation of aldehydes or ketones, depending on the workup conditions, thereby opening the B-ring of the steroid.

These transformations of the steroid backbone allow for the synthesis of a wide range of derivatives with modified steroid cores, which can be useful in the development of new materials or biologically active molecules. nih.gov

Table 5: Potential Transformations of the Steroid Backbone

| Reaction | Reagents | Functional Group Transformation |

| Hydrogenation | H₂, Pd/C | Alkene to Alkane |

| Bromination | Br₂ | Alkene to Dibromoalkane |

| Epoxidation | m-CPBA | Alkene to Epoxide |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Alkene to Alcohol |

| Ozonolysis | 1. O₃ 2. Zn/H₂O | Alkene to Aldehydes/Ketones |

Reactions at the Δ⁵ Double Bond (e.g., Hydrogenation, Halogenation, Epoxidation)

The Δ⁵ double bond is a key site for the chemical modification of this compound, making it susceptible to various addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. aocs.org The hydrogenation of cholesterol, a closely related compound, yields cholestanol. acs.org This process converts the unsaturated cholestene core into a saturated cholestane (B1235564) skeleton, which alters the molecule's three-dimensional shape and physical properties. The conditions for hydrogenation, such as temperature and pressure, can be controlled to achieve selective reduction of the double bond without affecting the ester group. aocs.org

Halogenation: The Δ⁵ double bond readily undergoes halogenation with reagents like bromine (Br₂) or chlorine (Cl₂). The bromination of cholesterol, for instance, proceeds via an electrophilic addition mechanism. researchgate.net This reaction typically leads to the formation of a dibromo derivative, with the bromine atoms adding to carbons 5 and 6. The stereochemistry of this addition can be influenced by the reaction conditions and the steric environment of the steroid. researchgate.net Halogenated cholesterol derivatives are of interest for their potential impact on the properties of lipid membranes. nih.govbiorxiv.org

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). umkc.eduyoutube.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. youtube.com The epoxidation of cholesterol has been shown to produce 5α,6α-epoxycholestan-3β-ol. umkc.edu This transformation introduces a reactive three-membered ring into the steroid structure, which can be opened under acidic or basic conditions to yield various di-functionalized derivatives.

| Reaction | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, PtO₂ | Alkane (C5-C6 single bond) | Saturation of the steroid B-ring, alters molecular geometry. |

| Halogenation (Bromination) | Br₂ in a non-polar solvent | Vicinal dihalide (5,6-dibromo) | Introduction of halogen atoms for further functionalization or property modification. researchgate.net |

| Epoxidation | m-CPBA, peroxyacetic acid | Epoxide (oxirane) ring | Creates a reactive intermediate for synthesizing diols and other derivatives. umkc.edu |

Modifications at Other Steroid Positions (e.g., Oxidation, Reduction of Other Functional Groups if present)

Beyond the double bond, other parts of the this compound molecule can be chemically modified.

Oxidation: The steroid skeleton, particularly at allylic positions, can be susceptible to oxidation. Oxidized cholesteryl esters are significant in biological contexts, often formed under conditions of oxidative stress. nih.govacs.orgacs.org While the primary site of reactivity is the double bond, oxidation can also occur on the cholesterol ring itself, leading to the formation of oxysterols. acs.org These reactions can be mediated by free radicals or enzymatic processes. frontiersin.org

Reduction of the Ester Group: The p-chlorobenzoate ester group can be reduced to yield two alcohols: the 3β-hydroxycholest-5-ene (cholesterol) and p-chlorobenzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. fiveable.melibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. libretexts.org It is also possible to selectively reduce the ester to an aldehyde using reagents like diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org In the context of steroids, reducing agents like diisobutylaluminium hydride have been used for the selective reduction of ester functions. google.com

| Reaction Type | Target Functional Group | Typical Reagents | Product(s) |

|---|---|---|---|

| Oxidation | Steroid Ring System | Oxidizing agents (e.g., free radicals, enzymes) | Hydroxy, keto, or other oxygenated derivatives (Oxysterols). acs.org |

| Ester Reduction (to alcohols) | p-Chlorobenzoate Ester | Lithium aluminum hydride (LiAlH₄) | Cholest-5-en-3β-ol and p-chlorobenzyl alcohol. libretexts.org |

| Ester Reduction (to aldehyde) | p-Chlorobenzoate Ester | Diisobutylaluminum hydride (DIBALH) at -78°C | Cholest-5-en-3β-ol and p-chlorobenzaldehyde. libretexts.org |

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of this compound, or more broadly, cholesterol and its esters, is a common strategy for both analytical detection and the synthesis of new molecules with specific properties. nih.gov

For Analytical Purposes: In analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), derivatization is often essential. researchgate.netresearchgate.netdntb.gov.ua While the p-chlorobenzoate ester itself is a derivative of cholesterol, further derivatization might be employed if the ester is first hydrolyzed back to cholesterol. Free cholesterol is often converted into a more volatile and thermally stable derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting it with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov For liquid chromatography-mass spectrometry (LC-MS), cholesterol can be derivatized to improve its ionization efficiency. For example, it can be converted to cholesteryl acetate (B1210297) with acetyl chloride to enhance its detection in electrospray ionization mass spectrometry (ESI-MS). nih.govcreative-proteomics.com

For Synthetic Purposes: this compound serves as a starting material or an intermediate in the synthesis of more complex molecules. The reactivity at the Δ⁵ double bond, as described in section 4.3.1, is a primary route for creating new derivatives. For instance, the epoxidation of the double bond can be a first step in the synthesis of steroidal diols. Furthermore, the ester linkage can be cleaved to free the 3β-hydroxyl group of cholesterol, which can then be used as a nucleophile in a wide range of reactions, such as etherification or further esterification with different acyl groups to generate novel cholesteryl esters. nih.gov These synthetic strategies are employed to create cholesterol-based compounds for various applications, including liquid crystals and drug delivery systems. nih.gov

| Purpose | Strategy | Example Reagent | Resulting Derivative | Analytical Technique |

|---|---|---|---|---|

| Analytical | Silylation (of the 3-OH group after hydrolysis) | BSTFA | Trimethylsilyl (TMS) ether | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Analytical | Acetylation (of the 3-OH group after hydrolysis) | Acetyl chloride | Acetate ester | Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govcreative-proteomics.com |

| Synthetic | Epoxidation | m-CPBA | 5,6-Epoxide | Intermediate for diols, etc. umkc.edu |

| Synthetic | Hydrolysis followed by re-esterification | 1. NaOH/KOH 2. Acyl chloride/anhydride | Novel cholesteryl ester | Synthesis of new materials. nih.gov |

Mechanistic Studies of Esterification and Hydrolysis Relevant to Cholest 5 En 3beta Yl P Chlorobenzoate

Chemical Kinetics and Thermodynamics of Ester Formation and Cleavage

Detailed kinetic and thermodynamic data specifically for the esterification of cholesterol with p-chlorobenzoic acid and the hydrolysis of the resultant ester, Cholest-5-en-3beta-yl p-chlorobenzoate, are not readily found in published research. The formation of this ester would typically proceed via standard esterification mechanisms, such as the Fischer esterification under acidic conditions or by reacting cholesterol with an activated form of p-chlorobenzoic acid, like p-chlorobenzoyl chloride. A recent study detailed a cross-coupling method for synthesizing various cholesterol esters from aroyl chlorides, including those with substituted benzoyl groups, achieving good to high yields. nih.govscirp.org For instance, the reaction of cholesterol with 2,4,6-trichlorobenzoyl chloride yielded 77% of the corresponding ester. nih.govscirp.org This suggests that the synthesis of this compound is chemically feasible and likely efficient.

The hydrolysis of the ester bond in this compound would be subject to standard ester hydrolysis kinetics, which can be catalyzed by either acid or base. The rate of this reaction would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the p-chloro substituent on the benzoate (B1203000) ring.

The choice of solvent and catalyst plays a crucial role in the esterification of cholesterol. While specific studies on this compound are lacking, research on similar systems provides insight. For the synthesis of cholesterol esters from aroyl chlorides, solvents such as 1,4-dioxane (B91453) have been utilized in conjunction with a palladium catalyst and a base like sodium tert-butoxide. nih.govscirp.org In general, the polarity of the solvent can significantly affect reaction rates and equilibrium positions in esterification reactions. Molecular dynamics simulations have explored the solvation of cholesterol in various solvents, indicating that both polar and non-polar interactions are important. nih.gov

For acid-catalyzed esterification, common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

The principles of chemical thermodynamics dictate that temperature and pressure will affect the equilibrium of the esterification reaction. Esterification is typically a reversible process, and the position of the equilibrium can be shifted by altering these parameters. Generally, for esterification reactions, the effect of pressure is minimal for liquid-phase reactions. Temperature, however, has a more significant impact on the reaction rate and the equilibrium constant, as described by the Arrhenius and van't Hoff equations, respectively. Specific thermodynamic parameters (enthalpy and entropy of reaction) for the formation of this compound have not been reported.

Chemoenzymatic Synthesis and Biocatalysis

The use of enzymes, particularly lipases, for the synthesis and hydrolysis of esters is a well-established field in biotechnology. These biocatalytic processes offer advantages of mild reaction conditions and high selectivity.

The enzymatic synthesis of cholesterol esters is a key process in lipid metabolism, primarily catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) within cells and lecithin-cholesterol acyltransferase (LCAT) in plasma. creative-proteomics.comnih.govnih.gov These enzymes typically utilize fatty acyl-CoAs or phospholipids (B1166683) as the acyl donors. While the enzymatic esterification of cholesterol with a wide range of fatty acids is well-documented, specific studies on the use of p-chlorobenzoic acid as a substrate for these or other enzymes to produce this compound are not available. Lipases are known to catalyze the esterification of sterols with various acyl donors, and it is plausible that a suitable lipase (B570770) could catalyze the reaction between cholesterol and p-chlorobenzoic acid, though this has not been specifically reported. researchgate.netnih.gov

The table below summarizes the key enzymes involved in the biological esterification of cholesterol.

| Enzyme | Location | Acyl Donor | Biological Function |

| ACAT1 | Ubiquitous (intracellular) | Long-chain fatty acyl-CoA | Cellular cholesterol homeostasis |

| ACAT2 | Liver and Intestine | Long-chain fatty acyl-CoA | Dietary cholesterol absorption and lipoprotein assembly |

| LCAT | Plasma | Phosphatidylcholine | Reverse cholesterol transport |

This table presents general information on cholesterol esterification enzymes and does not imply their specific activity with p-chlorobenzoic acid.

The hydrolysis of cholesterol esters in biological systems is carried out by cholesterol esterases (CEases), also known as cholesteryl ester hydrolases. nih.govahajournals.orgnih.govdntb.gov.uanih.govresearchgate.netnih.govworthington-biochem.com These enzymes are crucial for mobilizing free cholesterol from stored cholesteryl esters. nih.govahajournals.orgnih.gov While these enzymes are known to hydrolyze a variety of cholesterol esters, particularly those with long-chain fatty acids, their activity on cholesterol esters of aromatic acids like p-chlorobenzoic acid has not been specifically characterized. The substrate specificity of these enzymes can be broad, suggesting that this compound could potentially be a substrate, but experimental verification is lacking.

Enzymes are known for their high degree of stereoselectivity and regioselectivity. In the context of cholesterol, the esterification exclusively occurs at the 3-beta-hydroxyl group, a testament to the regioselectivity of enzymes like ACAT and LCAT. This is due to the specific binding of the cholesterol molecule within the enzyme's active site. Lipases, when used for the acylation of polyhydroxylated compounds, often exhibit high regioselectivity, favoring specific hydroxyl groups. nih.govacs.org For the hypothetical enzymatic synthesis of this compound, it is expected that the enzyme would selectively acylate the 3-beta-hydroxyl group of cholesterol, given the consistent regioselectivity observed in cholesterol ester biosynthesis. However, without experimental data, this remains an educated assumption based on the known behavior of these enzyme classes.

Intermolecular Interactions and Self-Assembly of this compound

The primary intermolecular forces contributing to the self-assembly of this compound include hydrogen bonding, halogen bonding, and π-π stacking interactions, each of which will be discussed in detail in the subsequent sections.

Hydrogen Bonding and Halogen Bonding

Halogen Bonding: A more prominent interaction in this compound is expected to be halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The chlorine atom in the p-chlorobenzoate moiety, being bonded to an electron-withdrawing aromatic ring, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole. This positive region can interact favorably with electron-rich atoms, such as the carbonyl oxygen of an adjacent molecule.

In the crystal structure of Cholesteryl 2,4-dichlorobenzoate (B1228512), the molecular packing is influenced by these types of interactions, leading to specific orientations of the molecules within the crystal lattice. chemicalbook.com The directionality of halogen bonds is a key factor in crystal engineering, often leading to predictable supramolecular synthons. It is anticipated that in the solid state of this compound, C-Cl···O=C halogen bonds would be a significant factor in directing the self-assembly and stabilizing the crystal structure. The strength of these interactions is comparable to that of conventional hydrogen bonds. The interplay between weak C-H···O hydrogen bonds and C-Cl···O halogen bonds would create a robust network of interactions, leading to a well-defined three-dimensional architecture.

π-π Stacking Interactions of the Aromatic Moiety

The presence of the p-chlorophenyl ring in this compound introduces the possibility of π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions are crucial in the stabilization of many supramolecular systems and play a significant role in the packing of aromatic molecules in crystals.

In the solid state, the p-chlorobenzoate moieties of adjacent molecules can arrange themselves in a face-to-face or offset stacking manner. This arrangement allows for favorable electrostatic interactions between the electron-rich π-system of one ring and the electron-deficient σ-framework of another. The presence of the chlorine atom can influence the nature of these interactions by altering the electron distribution within the aromatic ring.

Analysis of the crystal structure of cholesteryl 4-(4ʼ-hexyloxybenzoylamino)benzoate reveals the presence of intermolecular π-π interactions that contribute to the formation of a layered structure. hgu.jp It is highly likely that similar interactions are present in the crystal lattice of this compound. The aromatic rings of the p-chlorobenzoate groups would likely be involved in stacking arrangements, contributing to the cohesion between molecules within the layers of the crystal structure. These π-π stacking forces, in concert with hydrogen and halogen bonding, would create a highly organized and stable supramolecular assembly.

The following table summarizes the key intermolecular interactions expected to be present in the solid-state structure of this compound, based on the analysis of closely related compounds.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H (Steroid/Tail) | O=C (Ester), Cl |

| Halogen Bonding | C-Cl | O=C (Ester) |

| π-π Stacking | p-chlorophenyl ring | p-chlorophenyl ring |

The formation and cleavage of the ester bond in this compound are fundamental chemical processes. Understanding the mechanisms of these reactions is crucial for applications in organic synthesis and for comprehending the metabolic fate of such molecules in biological systems.

Esterification:

The synthesis of this compound typically involves the reaction of cholesterol with p-chlorobenzoyl chloride. This is a classic example of esterification via an acyl chloride. The reaction mechanism proceeds through a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3-beta-hydroxyl group of cholesterol acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-chlorobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the cholesterol oxygen bears a positive charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A weak base, often a tertiary amine like pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct. This deprotonation of the oxonium ion yields the final product, this compound.

The reaction is generally carried out in an aprotic solvent to prevent the hydrolysis of the acyl chloride. The rate of this reaction is influenced by the steric hindrance around the hydroxyl group of cholesterol and the reactivity of the acyl chloride.

Hydrolysis:

The hydrolysis of this compound, the reverse of esterification, involves the cleavage of the ester bond to yield cholesterol and p-chlorobenzoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of cholesterol lead to the formation of p-chlorobenzoic acid. This mechanism is reversible.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ion (OH-), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, and the cholesterol alkoxide acts as the leaving group. The alkoxide subsequently deprotonates the newly formed p-chlorobenzoic acid in an irreversible step, driving the reaction to completion.

In biological systems, the hydrolysis of cholesteryl esters is catalyzed by enzymes known as cholesterol esterases. researchgate.net These enzymes provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under physiological conditions.

Advanced Analytical Methodologies for Cholest 5 En 3beta Yl P Chlorobenzoate

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of cholesteryl esters, offering high resolution and sensitivity. Method development for Cholest-5-en-3beta-yl p-chlorobenzoate would focus on optimizing separation from potential impurities and other lipids.

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating cholesteryl esters based on their hydrophobicity. A C18 column is commonly employed, with a mobile phase typically consisting of a mixture of non-polar organic solvents. For this compound, a gradient elution would likely be optimal to ensure good resolution and peak shape.

Normal-phase HPLC (NP-HPLC) separates compounds based on their polarity. This method can be advantageous for separating cholesteryl esters from other nonpolar lipids. A silica-based column is typically used with a non-polar mobile phase.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile | Hexane (B92381) |

| Mobile Phase B | Isopropanol | Isopropanol |

| Gradient | 90% A to 100% B over 20 min | 98% A to 90% A over 15 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

| Expected Retention Time | ~15-18 min | ~8-12 min |

Since cholesterol possesses multiple chiral centers, the synthesis of this compound could potentially lead to the formation of diastereomers if the starting cholesterol is not enantiomerically pure. Chiral HPLC is the definitive method for assessing enantiomeric purity. A chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives, would be employed to separate the enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Parameters

| Parameter | Method Details |

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Expected Elution Order | (3β)-enantiomer before any potential (3α)-epimer |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Cholesteryl esters, including this compound, are generally amenable to GC-MS analysis, although derivatization may sometimes be employed to improve chromatographic performance and sensitivity. Given the relatively high molecular weight of the compound, a high-temperature capillary column would be necessary.

Derivatization is not always required for cholesteryl esters but can be beneficial. Silylation, for instance, can increase volatility and thermal stability. However, direct analysis is often feasible. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the p-chlorobenzoate group and fragmentation of the cholesterol backbone.

Interactive Data Table: Illustrative GC-MS Parameters

| Parameter | Method Details |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 300 °C |

| Oven Program | 150 °C (1 min), ramp to 320 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Expected Retention Time | Dependent on the specific program, likely > 20 min |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS)

Hyphenated techniques provide enhanced selectivity and sensitivity, which are invaluable for complex sample matrices or trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of cholesteryl esters. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources. Optimization would involve selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity. The precursor ion would likely be the protonated molecule [M+H]+ or an adduct, and a characteristic product ion would be monitored.

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers exceptional resolving power for complex mixtures, though it might be overly complex for a purified compound unless very closely related impurities are expected.

For qualitative analysis using LC-MS/MS, a full scan would be performed to identify the molecular ion of this compound. Product ion scans would then be used to elucidate its fragmentation pattern, confirming the structure.

For quantitative analysis, a protocol based on MRM would be developed. This involves creating a calibration curve using a series of known concentrations of a certified reference standard of this compound. An internal standard, such as a deuterated analog, would be ideal for the most accurate quantification.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Method Details |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol with 0.1% formic acid |

| Ionization Source | ESI or APCI in positive ion mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 525.3 [M+H]+ (hypothetical) |

| Product Ion (Q3) | m/z 369.3 (cholesterol fragment) (hypothetical) |

| Collision Energy | To be optimized |

| Limit of Quantification | Expected in the low ng/mL range |

Spectrophotometric and Fluorometric Assay Development for Esterase Activity (using related chromogenic/fluorogenic substrates)

The quantification of esterase activity, particularly the hydrolysis of cholesterol esters like this compound, is crucial for understanding lipid metabolism and the function of enzymes such as cholesterol esterase (CEase). Direct measurement of the hydrolysis of non-chromogenic or non-fluorogenic substrates can be cumbersome. Therefore, assay development often employs related synthetic substrates that release a colored (chromogenic) or fluorescent (fluorogenic) molecule upon enzymatic cleavage. This allows for continuous and high-throughput monitoring of enzyme activity.

Spectrophotometric assays are a common method for determining esterase activity. A widely used approach involves p-nitrophenyl esters with varying acyl chain lengths. ncsu.edu The principle of this assay is the enzymatic hydrolysis of the p-nitrophenyl ester, which releases p-nitrophenol (PNP). ncsu.edu PNP exhibits a distinct yellow color under alkaline conditions, and its concentration can be quantified by measuring the absorbance at a specific wavelength. ncsu.edu However, the absorbance of p-nitrophenol is pH-dependent, which can introduce variability into the assay. ncsu.edu To address this, a modified spectrophotometric method utilizes the isosbestic point of p-nitrophenol at 347 nm, where the molar absorptivity is independent of pH, thus providing a more robust and accurate measurement of esterase activity. ncsu.edu

Another spectrophotometric method involves a coupled enzyme assay. In this approach, the hydrolysis of a cholesterol ester, such as cholesteryl acetate (B1210297) or cholesteryl linoleate, by cholesterol esterase produces cholesterol. worthington-biochem.com The cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to oxidize a chromogenic substrate, leading to the formation of a colored product. worthington-biochem.com For example, in the presence of peroxidase, H₂O₂ can couple with 4-aminoantipyrine (B1666024) and phenol (B47542) to form a quinoneimine dye that can be measured spectrophotometrically. worthington-biochem.com

Fluorometric assays offer a more sensitive alternative to spectrophotometric methods for measuring esterase activity. These assays utilize substrates that are derivatives of fluorescent molecules, such as umbelliferone (B1683723) or fluorescein, which are rendered non-fluorescent by esterification. nih.gov Enzymatic hydrolysis of the ester bond releases the free fluorophore, resulting in a measurable increase in fluorescence. For instance, 3-acyloxyl-2-oxopropyl ethers of umbelliferone have been investigated as fluorogenic substrates for esterases and lipases. nih.gov Upon hydrolysis, the released product undergoes a rapid, spontaneous elimination reaction to yield the highly fluorescent umbelliferone. nih.gov

Another advanced fluorometric approach is the Cholesterol/Cholesterol Ester-Glo™ Assay. This is a bioluminescent assay that measures cholesterol and cholesterol esters. For the measurement of cholesterol esters, cholesterol esterase is included to hydrolyze the ester, producing cholesterol. promega.com The cholesterol is then utilized in a series of enzymatic reactions involving cholesterol dehydrogenase, which links the presence of cholesterol to the production of NADH. The NADH, in turn, is used by a reductase to convert a proluciferin substrate into luciferin, which then generates light in a luciferase reaction. The amount of light produced is directly proportional to the amount of cholesterol, and by extension, the cholesterol ester, in the sample. promega.com

The selection of a suitable chromogenic or fluorogenic substrate is critical and often depends on the specific esterase being studied and the desired assay sensitivity. The kinetic parameters of these substrates with the target enzyme are essential for accurate quantification of enzyme activity.

Interactive Data Table: Examples of Chromogenic Substrates for Esterase Activity

| Substrate | Enzyme | Chromophore | λmax (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Assay Principle |

| p-Nitrophenyl Acetate | Esterase | p-Nitrophenol | 347 (isosbestic point) | Not specified | Direct measurement of p-nitrophenol release. ncsu.edu |

| o-Nitrophenyl Butyrate | Esterase | o-Nitrophenol | 420 | Not specified | Direct measurement of o-nitrophenol release. |

| MNP-Acetate | Esterase/Lipase (B570770) | Red Diazo Dye | 505 | 27,000 | Hydrolysis releases a product that forms a red dye at pH > 9.5. helierscientific.com |

| SRA-Propionate | Esterase/Lipase | Red Diazo Dye | 529 | 27,700 | Hydrolysis releases a product that forms a red dye at pH > 9.5. helierscientific.com |

Interactive Data Table: Examples of Fluorogenic Assay Principles for Esterase Activity

| Substrate Type | Enzyme | Fluorophore | Excitation λ (nm) | Emission λ (nm) | Assay Principle |

| Umbelliferone Esters | Esterases/Lipases | Umbelliferone | ~360 | ~450 | Enzymatic cleavage of the ester bond releases the fluorescent umbelliferone. nih.govresearchgate.net |

| Fluorescein Diacetate | Nonspecific Esterases | Fluorescein | ~494 | ~521 | Hydrolysis of diacetate groups by intracellular esterases releases the fluorescent fluorescein. |

| Coupled Assay with Fluorescence Probe | Cholesterol Esterase | Resorufin (example) | ~535 | ~590 | Cholesterol ester is hydrolyzed to cholesterol, which is then oxidized to produce H₂O₂. The H₂O₂, in the presence of a peroxidase, reacts with a probe to produce a fluorescent product. biosynsis.comelabscience.com |

| Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Esterase | Luciferin | Not Applicable | Not Applicable | A coupled bioluminescent assay where cholesterol produced from ester hydrolysis leads to a light-emitting luciferase reaction. promega.com |

Applications in Materials Science and Nanotechnology

Cholest-5-en-3beta-yl p-chlorobenzoate as a Component in Liquid Crystal Systems

The inherent chirality and elongated molecular shape of this compound make it a compelling candidate for use in liquid crystal (LC) systems. Cholesteryl esters are well-known for forming cholesteric (chiral nematic) liquid crystal phases, which exhibit unique optical properties.

While specific thermal data for this compound is not extensively documented in publicly available literature, the behavior of analogous cholesteryl benzoate (B1203000) derivatives provides valuable insights into its expected mesomorphic and thermal properties. For instance, cholesteryl 4-(benzoylamino)benzoate derivatives are known to exhibit enantiotropic cholesteric and chiral smectic C phases. hgu.jp The phase transitions of cholesteryl esters are influenced by the nature of the substituent on the benzoate ring.

Generally, cholesteryl esters display a cascade of phase transitions upon heating from a crystalline solid to an isotropic liquid, often passing through one or more liquid crystalline mesophases. The p-chloro substitution in this compound is expected to influence the intermolecular interactions, thereby affecting the transition temperatures and the stability of the mesophases. The chlorine atom's electronegativity and size can alter the dipole moment and polarizability of the molecule, which in turn dictates the packing and ordering in the liquid crystalline state.

A systematic study of various cholesteryl esters has shown that the transition temperatures and enthalpies are dependent on the chain length and degree of unsaturation of the ester group. nih.gov This suggests that the electronic properties of the p-chlorobenzoate moiety play a crucial role in determining the thermal range of the liquid crystal phases. The transition temperatures for a related compound, cholesteryl benzoate, are well-documented, showing a melting point of 149-150 °C and a clearing point of 178.5 °C, where it transitions from a cloudy liquid crystal to a clear isotropic liquid. nih.gov

Table 1: Comparison of Thermal Properties of Cholesteryl Benzoate Derivatives

| Compound | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |

| Cholesteryl Benzoate | 149-150 | 178.5 | Cholesteric |

| Cholesteryl 4-(4'-hexyloxybenzoylamino)benzoate | Varies | Varies | Cholesteric, Chiral Smectic C |

Note: Data for this compound is not available and is inferred based on analogous compounds.

Liquid crystals based on cholesteryl esters, including this compound, are expected to exhibit significant birefringence, meaning they have different refractive indices for light polarized in different directions. nih.gov This property arises from the anisotropic arrangement of the molecules in the liquid crystal phase. The helical superstructure of the cholesteric phase leads to selective reflection of circularly polarized light of a specific wavelength, resulting in iridescent colors. This phenomenon is highly dependent on the pitch of the helix, which can be tuned by temperature, pressure, or the application of an external electric field.

The electro-optical properties of liquid crystals are of paramount importance for display technologies. In a cholesteric liquid crystal, an applied electric field can unwind the helical structure, leading to a transition to a nematic phase. researchgate.net This change in structure alters the optical properties of the material, allowing for the modulation of light transmission. The presence of the polar p-chlorobenzoate group in this compound is likely to enhance its response to an electric field due to an increased dielectric anisotropy. This could lead to lower threshold voltages and faster switching times in electro-optical devices.

Integration into Polymer and Biopolymer Systems

The incorporation of this compound into polymer and biopolymer systems offers a pathway to create materials with a unique combination of properties, including the mechanical robustness of polymers and the stimuli-responsive behavior of liquid crystals.

Cholesterol and its derivatives can be incorporated into polymers either as side chains or as part of the main polymer backbone. nih.govnih.gov For side-chain functionalization, a common approach involves the polymerization of a monomer that has been pre-functionalized with the cholesteryl moiety. For example, a methacrylate (B99206) or acrylate (B77674) monomer could be esterified with this compound, followed by polymerization. nih.gov

Another method is the post-polymerization modification of a pre-existing polymer with reactive side groups. nih.gov For instance, a polymer with hydroxyl or amine side groups could be reacted with p-chlorobenzoyl chloride followed by esterification or amidation with cholesterol.

The synthesis of polymers with cholesterol in the main chain can be achieved by using cholesterol-containing initiators or chain transfer agents in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

Table 2: Methods for Synthesizing Steroid-Functionalized Polymers

| Polymer Architecture | Synthesis Method | Description |

| Side-Chain Functionalized | Polymerization of functionalized monomers | A monomer containing the cholesteryl group is synthesized and then polymerized. |

| Side-Chain Functionalized | Post-polymerization modification | A pre-existing polymer with reactive groups is modified with the cholesteryl moiety. |

| Main-Chain Functionalized | Use of functional initiators/chain transfer agents | The cholesteryl group is attached to the initiator or chain transfer agent, leading to its incorporation at the polymer chain end. |

Amphiphilic molecules containing a hydrophobic cholesteryl group and a hydrophilic segment can self-assemble in aqueous solution to form a variety of nanostructures, such as micelles, vesicles, and nanofibers. nih.gov The incorporation of this compound into an amphiphilic architecture would involve chemically linking it to a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), or a charged molecule.